Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Overview
Description
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It is structurally related to flumazenil, a well-known benzodiazepine antagonist. This compound is primarily used in scientific research, particularly in the field of neuroimaging, due to its ability to bind to gamma-aminobutyric acid type A receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitroflumazenil typically involves the nucleophilic fluorination of a nitro-flumazenil precursor. This process can be carried out using an automatic synthesizer with direct labeling of the precursor. The reaction conditions often include the use of anhydrous solvents such as acetonitrile, dimethylformamide, or dimethyl sulfoxide, and the reaction is conducted under a closed system to optimize variables such as solvent system, labeling temperature, and reaction time .
Industrial Production Methods
Industrial production of nitroflumazenil involves a carrier-free nucleophilic fluorination method using an automatic synthesizer. The crude product is pre-purified using a C18 cartridge followed by reversed-phase preparative high-performance liquid chromatography to obtain high purity nitroflumazenil .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate exerts its effects by binding to the gamma-aminobutyric acid type A receptors in the brain. This binding inhibits the action of benzodiazepines, which are known to enhance the effect of gamma-aminobutyric acid, an inhibitory neurotransmitter. By blocking this enhancement, nitroflumazenil can counteract the sedative and anxiolytic effects of benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Flumazenil: A benzodiazepine antagonist used clinically to reverse the effects of benzodiazepines.
Nitrofurazone: An antibacterial agent with a nitro group, used topically for skin infections.
Uniqueness
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is unique due to its specific application in neuroimaging and its ability to bind to gamma-aminobutyric acid type A receptors with high affinity. Unlike flumazenil, which is used clinically, nitroflumazenil is primarily used in research settings. Additionally, its nitro group allows for specific chemical modifications and radiolabeling, making it a valuable tool in scientific studies .
Properties
IUPAC Name |
ethyl 5-methyl-8-nitro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-3-24-15(21)13-12-7-17(2)14(20)10-6-9(19(22)23)4-5-11(10)18(12)8-16-13/h4-6,8H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISDHNVVJHQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573174 | |
Record name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84377-97-9 | |
Record name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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